![molecular formula C9H12O2 B2815661 2-Methoxy-1-phenylethanol CAS No. 3587-84-6](/img/structure/B2815661.png)
2-Methoxy-1-phenylethanol
Overview
Description
2-Methoxy-1-phenylethanol is a chemical compound with the molecular formula C9H12O2 . It is also known as 2-Methoxy-1-phenylethan-1-ol . It has been found to be a good catalyst for the ring-opening of epoxides .
Synthesis Analysis
The synthesis of 2-Methoxy-1-phenylethanol can be achieved through various laboratory methods. Some of these methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and hydrolysis of phenolic esters or ethers .Molecular Structure Analysis
The molecular structure of 2-Methoxy-1-phenylethanol consists of a phenyl group (C6H5) attached to a methoxy group (OCH3) and an ethanol group (CH2OH) . The molecule contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 ether .Chemical Reactions Analysis
2-Methoxy-1-phenylethanol can undergo various chemical reactions. For instance, it can participate in the oxidative cleavage of lignin model compounds . It can also react with phenolate anions, allowing extraordinary PO conversion .Physical And Chemical Properties Analysis
2-Methoxy-1-phenylethanol has a molecular weight of 152.19 . It has a refractive index of 1.519 , a boiling point of 237 °C , and a density of 1.061 g/mL at 25 °C .Scientific Research Applications
Synthesis of Opioid Receptor Agonists
2-Methoxy-1-phenylethanol can be used as a starting material for the synthesis of N-substituted 6,7-benzomorphan based opioid receptor agonists . Opioid receptor agonists are drugs that activate opioid receptors, which are primarily used in medicine for their analgesic effects.
Preparation of Organolanthanoid Complexes
This compound can also be used as a ligand in the preparation of organolanthanoid complexes . Organolanthanoid complexes are used in various fields of chemistry due to their unique properties, such as catalysis and magnetism.
Synthesis of Serine Proteases Inhibitor
2-Methoxy-1-phenylethanol can be used as a starting material for the synthesis of N-acetyl-O-((2S)-2-methoxy-2-phenylethyl)-L-serine, a serine proteases inhibitor . Serine proteases inhibitors are often used in medical and biochemical research due to their ability to regulate proteases, which play a crucial role in many biological processes.
Determination of Absolute Configuration of Active Enantiomer of Amlodipine
(S)-2-methoxy-2-phenylethanol was employed as a chiral probe for the determination of absolute configuration of active (-) enantiomer of amlodipine . Amlodipine is a medication used to treat high blood pressure and coronary artery disease.
Synthesis of Optically Active 1,4-Dihydropyridines
2-Methoxy-2-phenylethanol was also used in the synthesis of optically active 1,4-dihydropyridines . 1,4-Dihydropyridines are a class of compounds that are widely used in medicinal chemistry due to their biological activities, including calcium channel blocking activity.
Preparation of C4-Symmetric Tetraalkoxy Resorcinarenes
®-(-)-2-Methoxy-2-phenylethanol can be employed as a precursor to prepare (−)-3-[(2R)-2-Methoxy-2-phenylethoxy]phenol, a key intermediate for the synthesis of C4-symmetric tetraalkoxy resorcinarenes using boron trifluoride catalyst . Resorcinarenes are a type of macrocycle used in supramolecular chemistry due to their ability to form host-guest complexes.
Safety and Hazards
Future Directions
Future research on 2-Methoxy-1-phenylethanol could focus on its potential applications in various fields. For instance, it has been used as a chiral probe for the determination of the absolute configuration of the active (-) enantiomer of amlodipine . It has also been used in the synthesis of optically active 1,4-dihydropyridines . Further studies could explore its potential as a catalyst for other chemical reactions .
properties
IUPAC Name |
2-methoxy-1-phenylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDIVLMPQVYVGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-phenylethanol | |
CAS RN |
3587-84-6 | |
Record name | 2-methoxy-1-phenylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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